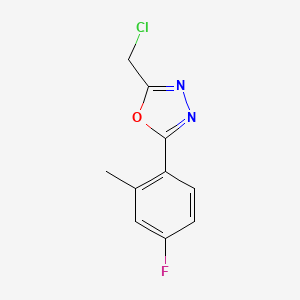
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and stability. The incorporation of a fluorophenyl group further enhances its chemical versatility, making it a valuable intermediate in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate typically involves the reaction of 3-fluorophenylboronic acid with 3-hydroxypropyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a probe for detecting biological oxidants.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate group can also participate in redox reactions, making it a valuable tool for studying oxidative stress and related processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 3-Fluorophenylboronic acid
- 3-Hydroxypropylboronic acid
Uniqueness
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate is unique due to the combination of the boronate ester group and the fluorophenyl moiety. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced chemical versatility and potential for use in more specialized applications.
Propiedades
Fórmula molecular |
C9H12BFO3 |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BFO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
Clave InChI |
QMZGMAXQQRMHNM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)F)(O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


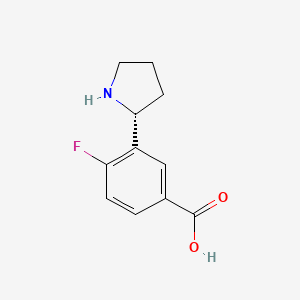
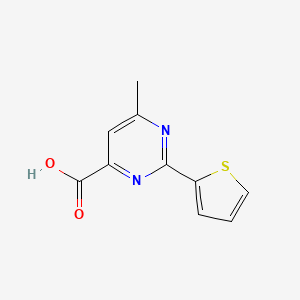
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

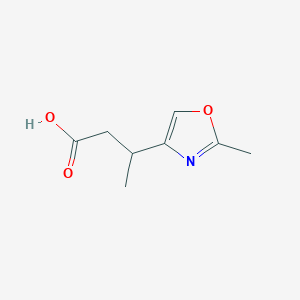

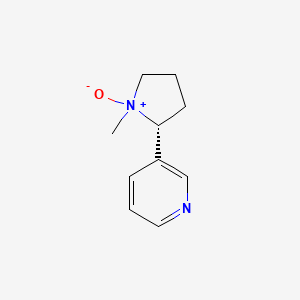


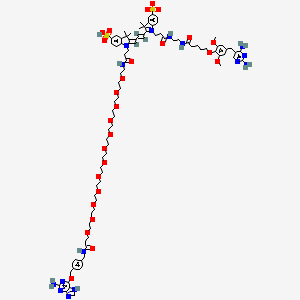


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
